![molecular formula C20H20N4S B2651291 N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-79-6](/img/structure/B2651291.png)
N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Description
N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, also known as BPIP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BPIP has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties.
Scientific Research Applications
- Background : N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (let’s call it “Compound X”) belongs to the imidazo[1,2-a]pyrazine scaffold, which is versatile in organic synthesis and drug development .
- Application : Evaluate Compound X’s efficacy against protozoan parasites (e.g., Leishmania spp., Plasmodium spp.). Molecular simulations can predict its binding affinity to relevant protein targets (e.g., LmPTR1 for Leishmania) .
- Application : Test Compound X against various bacterial strains and fungi. Measure zones of inhibition to assess its effectiveness .
Medicinal Chemistry and Drug Development
Antiparasitic Activity
Antimicrobial Properties
properties
IUPAC Name |
N-benzyl-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c25-20(22-14-16-6-2-1-3-7-16)24-13-12-23-11-5-9-18(23)19(24)17-8-4-10-21-15-17/h1-11,15,19H,12-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAIBBLBNWRYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=S)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide |
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